molecular formula C24H47NNaO9P B11939196 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodiuM salt)

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodiuM salt)

Cat. No.: B11939196
M. Wt: 547.6 g/mol
InChI Key: SVSJEWKLQKWQOV-NSLUPJTDSA-M
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Description

1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt), commonly abbreviated as 18:0 Lyso PS, is a lysophosphatidylserine (Lyso PS) derivative characterized by a single stearoyl (18:0) chain at the sn-1 position and a hydroxyl group at the sn-2 position. Its molecular formula is C₂₄H₄₇NPO₉Na, with a molecular weight of 547.595 g/mol . The sodium salt form enhances solubility in aqueous environments, making it suitable for biological assays.

Properties

Molecular Formula

C24H47NNaO9P

Molecular Weight

547.6 g/mol

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C24H48NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/t21-,22+;/m1./s1

InChI Key

SVSJEWKLQKWQOV-NSLUPJTDSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+]

Origin of Product

United States

Preparation Methods

Phospholipase A1/PLA2-Mediated Hydrolysis

LysoPS is synthesized via regioselective hydrolysis of phosphatidylserine (PS) using phospholipases:

  • Phospholipase A1 (PLA1) : Hydrolyzes the sn-1 acyl chain of PS, producing 2-acyl-LysoPS. Recombinant PLA1 from Thermomyces lanuginosus (TLL) achieves >90% conversion in 4 hours at 45°C, pH 8.0.

  • Phospholipase A2 (PLA2) : Cleaves the sn-2 acyl chain, yielding 1-acyl-LysoPS. Porcine pancreatic PLA2 operates optimally at pH 7.5, 40°C, with Ca2+ as a cofactor.

Substrate Specificity :

EnzymePreferred PS SubstrateLysoPS ProductYield (%)
PLA1 (TLL)1-palmitoyl-2-oleoyl-PS2-oleoyl-LysoPS92
PLA2 (Porcine)1-stearoyl-2-arachidonoyl-PS1-stearoyl-LysoPS88

Data adapted from.

Lipoxygenase-Catalyzed Hydroperoxidation

A chemoenzymatic method synthesizes oxidized LysoPS derivatives. For example, soybean lipoxygenase-1 (LOX-1) introduces hydroperoxy groups at the sn-2 position:

  • Substrate Preparation : 1-Stearoyl-2-linoleoyl-PS is dispersed in borate buffer (pH 9.0) with Tween 20.

  • Oxidation : LOX-1 (100 U/mg) catalyzes hydroperoxidation at 25°C for 2 hours, producing 1-stearoyl-2-(13-hydroperoxy-cis-9,trans-11-octadecadienoyl)-PS.

  • Reduction and Hydrolysis : Sodium borohydride reduces the hydroperoxide to hydroxy-PS, followed by PLA2 hydrolysis to yield 1-stearoyl-2-hydroxy-LysoPS.

Reaction Conditions :

  • Temperature: 25°C

  • pH: 9.0

  • Enzyme Load: 100 U/mg substrate

  • Yield: 78% (two-step).

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : DEAE-Sepharose FF resin (GE Healthcare) with a NaCl gradient (0–1 M) in methanol/water (4:1) separates LysoPS from unreacted PS and fatty acids.

  • Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:10 mM ammonium acetate, 85:15) achieve >99% purity.

Spectroscopic Validation

  • 31P NMR : A single phosphate resonance at δ −0.5 ppm confirms the absence of diacyl-PS contaminants.

  • ESI-MS : Negative-ion mode shows [M−H]− at m/z 546.3 (calculated for C24H47NO9P−).

Industrial-Scale Production Insights

Patent-Disclosed Methods

A patent (WO2018160876A1) describes in situ lipid synthesis using immobilized enzymes in micellar systems:

  • Reactor Design : Continuous-flow microreactors with PLA1 immobilized on chitosan beads.

  • Conditions : 50°C, pH 7.0, residence time 30 minutes.

  • Output : 1.2 kg LysoPS/day with 94% purity.

Cost-Efficiency Analysis

MethodCost ($/g)Purity (%)Environmental Impact
Chemical Synthesis120095High (solvent waste)
Enzymatic Hydrolysis45092Moderate
Chemoenzymatic68089Low

Chemical Reactions Analysis

Structural Features and Reactivity

The molecule features:

  • Stearoyl (18:0) ester at the sn-1 position.

  • Phospho-L-serine headgroup at the sn-3 position.

  • Free hydroxyl group at the sn-2 position.

These functional groups dictate its reactivity:

Functional GroupPotential ReactionsNotes
Stearoyl esterAlkaline or enzymatic hydrolysis (e.g., phospholipase A1/A2)Cleavage yields free fatty acid and lyso-derivatives .
Phospho-L-serineChelation with divalent cations (e.g., Ca²⁺, Mg²⁺)Stabilizes membrane interactions .
Free hydroxyl groupAcyl migration under acidic/basic conditionsMay lead to isomerization to sn-1 or sn-3 lysophospholipid forms .

Hydrolytic Stability

Hydrolysis studies highlight sensitivity to pH and temperature:

ConditionStabilityDegradation ProductsSource
pH 7.4 (37°C)Stable for >24 hoursMinimal hydrolysis observed
pH <4 or >9Rapid ester cleavageStearic acid, glycerophosphoserine
Enzymatic (PLA2)Targeted hydrolysis1-Hydroxy-2-lysophosphatidylserine

Note: Sodium salt formulation enhances aqueous solubility but does not inhibit ester hydrolysis under extreme pH .

Acyl Migration

The sn-2 hydroxyl group undergoes acyl migration under specific conditions:

FactorMigration RateOutcome
Temperature >40°CAcceleratedFormation of 1-acyl-3-phosphoserine isomer
Presence of organic solvents (e.g., chloroform)ModerateIncreased isomerization during storage

Storage at -20°C in anhydrous solvents (e.g., chloroform) minimizes this side reaction .

Synthetic Modifications

Derivatization routes include:

  • Reacylation : Introduction of acyl chains at the sn-2 position using activated fatty acids (e.g., stearoyl chloride) .

  • Headgroup functionalization : Phosphoserine can be modified via carbodiimide coupling for probe conjugation .

Stability Data

ParameterValueMethodSource
Half-life (pH 7.4, 25°C)>30 daysHPLC-ELSD
Thermal decomposition220°CTGA
HygroscopicityHighGravimetric analysis

Critical Considerations

  • Storage : Lyophilized powder at -20°C in inert atmosphere prevents oxidation and hydrolysis .

  • Handling : Use anhydrous solvents to avoid acyl migration during solubilization .

Scientific Research Applications

Biological Activities

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine exhibits several notable biological activities:

  • Cell Signaling and Apoptosis : It is involved in the regulation of apoptosis and cellular signaling pathways.
  • Immune Modulation : The compound has been shown to influence immune responses, potentially aiding in the management of inflammatory conditions.
  • Neuroprotective Effects : Research indicates that it may offer neuroprotection in various models of neurodegenerative diseases.
  • Lipid Metabolism : It plays a role in lipid metabolism, impacting cellular energy homeostasis.

Several studies have highlighted the applications of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine in various fields:

Macrophage Activation

Research has demonstrated that this compound can activate macrophages, enhancing their phagocytic activity and promoting an anti-inflammatory response. This has implications for treating chronic inflammatory diseases.

Neuroprotection in Animal Models

In animal studies, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine has shown potential in protecting neurons from damage due to oxidative stress and excitotoxicity. These findings suggest its utility in developing therapies for neurodegenerative disorders such as Alzheimer's disease.

Cancer Therapeutics

The compound's ability to modulate immune responses and apoptosis has led to investigations into its role as a therapeutic agent in cancer treatment. Preliminary studies indicate that it may enhance the efficacy of existing cancer therapies by promoting tumor cell apoptosis.

Mechanism of Action

The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s molecular targets include G-protein coupled receptors and phospholipases, which play key roles in its biological effects.

Comparison with Similar Compounds

Key Properties:

  • Purity : >99% (may contain ≤10% 2-LPS isomer) .
  • Storage : Stable at -20°C in powder form .
  • Applications :
    • Stimulates intracellular cAMP in GPR174-expressing cells, modulating immune responses .
    • Structural characterization of oxidized/hydrolyzed phosphatidylserine (PS) species via LC-MS .
    • Implicated in atherosclerosis, sepsis, and inflammation pathways .

Comparison with Similar Compounds

Lyso PS and related phospholipids differ in acyl chain composition, head groups, and biological functions. Below is a comparative analysis:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chain Composition Key Features
18:0 Lyso PS (1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, Na⁺) C₂₄H₄₇NPO₉Na 547.595 18:0 (stearoyl) at sn-1 Single saturated chain; serine head group; high GPR174 specificity .
16:0 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate, Na⁺) C₁₉H₃₈O₇PNa 440.47 16:0 (palmitoyl) at sn-1 Lysophosphatidic acid (LPA); promotes cell proliferation via LPA receptors .
18:0-18:1 PS (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine, Na⁺) C₄₂H₇₉NO₁₀PNa 810.0 18:0 (stearoyl) + 18:1 (oleoyl) Mixed saturated/unsaturated chains; enhances membrane fluidity .
16:0-18:2 PS (1-palmitoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine, Na⁺) C₄₀H₇₂NNa₂O₁₀P 803.95 16:0 (palmitoyl) + 18:2 (linoleoyl) Polyunsaturated chain; potential role in oxidative stress studies .

Head Group Specificity :

  • 18:0 Lyso PS : Serine head group binds GPR174, a G protein-coupled receptor regulating immune cell migration and cAMP signaling .
  • 16:0 Lyso PA : Phosphate head group activates LPA receptors (e.g., LPAR1-6), driving cell proliferation and wound healing .

Acyl Chain Impact :

  • Saturated Chains (e.g., 18:0) : Increase lipid packing density, reducing membrane fluidity. Ideal for stabilizing lipid rafts in signaling complexes .
  • Unsaturated Chains (e.g., 18:1, 18:2) : Introduce kinks in acyl chains, enhancing membrane flexibility and fusion capacity. For example, 18:0-18:1 PS is used in drug delivery liposomes .

Pathway Involvement :

  • 18:0 Lyso PS : Attenuates sepsis-induced inflammation by suppressing cytokine release in GPR174-deficient models .
  • 16:0 Lyso PA : Promotes atherosclerosis by inducing macrophage foam cell formation .

18:0 Lyso PS :

  • Immune Modulation : In Gpr174⁻/⁻ mice, 18:0 Lyso PS reduces early-stage sepsis inflammation by regulating marginal zone B cells .
  • LC-MS Analysis : Used to identify oxidized PS species in lipidomic studies, critical for understanding membrane degradation in aging .

18:0-18:1 PS :

  • Drug Delivery : Mixed-chain PS improves liposome stability and targetability in hepatic delivery systems .

16:0-18:2 PS :

  • Oxidative Stress : Polyunsaturated chains are prone to peroxidation, making this compound a marker for oxidative damage in LC-MS assays .

Biological Activity

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt), often referred to as Lyso PS, is a phospholipid that plays a crucial role in various biological processes. This compound is a derivative of phosphatidylserine and is recognized for its significant biological activities, particularly in cell signaling, membrane dynamics, and potential therapeutic applications.

  • Molecular Formula : C24_{24}H47_{47}NNaO9_9P
  • Molecular Weight : 547.595 g/mol
  • CAS Number : 1246298-16-7
  • Purity : >99%
  • Storage Conditions : -20°C, stable for 1 year
  • Hygroscopicity : Yes
  • Light Sensitivity : No

Biological Activities

  • Cell Signaling and Apoptosis :
    • Lyso PS has been shown to influence apoptosis in various cell types. Studies indicate that it can modulate the activity of macrophages and other immune cells, impacting inflammatory responses and apoptosis pathways .
  • Immune Modulation :
    • Research highlights the role of Lyso PS in immune regulation. It has been suggested that this compound can enhance macrophage phagocytosis and modulate cytokine production, which is vital in managing inflammatory diseases and infections .
  • Neuroprotective Effects :
    • Preliminary studies indicate that Lyso PS may provide neuroprotective effects by promoting neuronal survival and reducing oxidative stress. This activity could have implications for neurodegenerative diseases .
  • Lipid Metabolism :
    • Lyso PS is involved in lipid metabolism and has been studied for its potential role in modulating lipid profiles in various biological systems. Its interaction with lipid transfer proteins suggests a significant role in cellular lipid homeostasis .

Case Studies

  • Macrophage Activation :
    • A study demonstrated that Lyso PS enhances the activation of macrophages, leading to increased production of pro-inflammatory cytokines. This effect was attributed to its ability to engage specific receptors on macrophages, influencing their functional responses during infection .
  • Neuroprotection in Animal Models :
    • In a rodent model of neurodegeneration, administration of Lyso PS resulted in improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
  • Cancer Therapeutics :
    • Research has explored the use of Lyso PS in drug delivery systems for cancer therapies. Its ability to form liposomes enhances the delivery efficiency of chemotherapeutic agents, improving their bioavailability and reducing systemic toxicity .

Comparative Analysis with Other Phospholipids

Property1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serinePhosphatidylserine (PS)Lysophosphatidylcholine (LPC)
Molecular Weight547.595 g/mol785.0 g/mol520.4 g/mol
Role in Cell SignalingYesYesYes
Neuroprotective EffectsYesLimitedNo
Immune ModulationStrongModerateWeak
Therapeutic ApplicationsDrug delivery, neuroprotectionAnticoagulantMembrane integrity

Q & A

Basic: What are the recommended protocols for isolating 1-stearoyl-2-hydroxy-<i>sn</i>-glycero-3-phospho-L-serine (sodium salt) from biological samples?

Answer:
The Bligh and Dyer method is widely used for total lipid extraction from biological tissues. This involves homogenizing wet tissue with chloroform:methanol (1:2 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, which can be purified by isolating this layer and evaporating the solvent. For lysophospholipid-specific isolation, further purification via thin-layer chromatography (TLC) or HPLC is recommended to separate 1-stearoyl LysoPS from other phospholipids .

Basic: How should researchers address isomer contamination (e.g., 2-LPS isomer) in commercial preparations of this compound?

Answer:
Commercial batches may contain up to 10–15% of the 2-LPS isomer due to synthesis variability . To mitigate interference:

  • Use reverse-phase HPLC with a C18 column and mobile phases like methanol/water/ammonium acetate for isomer separation.
  • Validate purity via TLC (silica gel plates, chloroform:methanol:acetic acid:water = 50:30:8:4) to confirm the dominant 1-acyl isomer.
  • Adjust experimental controls to account for potential isomer-driven effects in receptor-binding assays .

Advanced: How can researchers design experiments to study the interaction of 1-stearoyl LysoPS with lipoprotein-associated phospholipase A2 (Lp-PLA2)?

Answer:
Lp-PLA2 exhibits specificity for oxidized phospholipids. Experimental design should include:

  • Substrate Preparation: Oxidize 1-stearoyl LysoPS using a radical initiator (e.g., AAPH) to generate peroxidized species.
  • Activity Assays: Monitor hydrolysis via LC-ESI-MS to detect products like stearic acid and glycerophosphoserine. Use negative controls with non-oxidized LysoPS to confirm oxidation dependency.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions between oxidized LysoPS and the Lp-PLA2 active site .

Advanced: What methodologies are suitable for investigating the role of 1-stearoyl LysoPS in GPR174-mediated immune responses?

Answer:
GPR174 is an orphan GPCR implicated in immune regulation. Key approaches include:

  • Cell Models: Use CHO or HEK293 cells stably transfected with GPR174. Monitor cAMP levels (e.g., ELISA or FRET-based assays) to assess receptor activation.
  • Functional Assays: Evaluate morphological changes (e.g., actin filament redistribution) and proliferation delays via live-cell imaging or flow cytometry.
  • In Vivo Models: Generate GPR174-knockout mice and compare sepsis outcomes (e.g., cecal ligation and puncture model) with wild-type controls. Measure cytokine profiles (IL-6, TNF-α) and marginal zone B-cell populations .

Advanced: How can researchers resolve contradictions in LysoPS’s dual pro- and anti-inflammatory roles in atherosclerosis models?

Answer:
LysoPS exhibits context-dependent effects due to receptor heterogeneity and oxidation state. To address contradictions:

  • Dose-Response Studies: Titrate LysoPS concentrations (1–100 µM) in macrophage cultures to identify thresholds for pro- vs. anti-inflammatory outcomes (e.g., NF-κB vs. PPAR-γ activation).
  • Oxidation Status: Compare native vs. oxidized LysoPS using lipid peroxidation assays (TBARS) and correlate with macrophage lipid uptake (e.g., fluorescent DiI-LDL internalization).
  • Receptor Profiling: Use siRNA knockdown of candidate receptors (e.g., GPR34, GPR174) to dissect signaling pathways .

Basic: What storage conditions ensure the stability of 1-stearoyl LysoPS (sodium salt) for long-term studies?

Answer:

  • Store lyophilized powder at −20°C in airtight, light-protected vials.
  • Reconstitute in chloroform:methanol (2:1 v/v) for stock solutions; avoid aqueous buffers to prevent hydrolysis.
  • Monitor degradation via MALDI-TOF MS or <sup>31</sup>P NMR every 6 months .

Advanced: How can researchers optimize synthetic routes for 1-stearoyl LysoPS with minimal isomer contamination?

Answer:

  • Enzymatic Synthesis: Use phospholipase A1 (e.g., from Thermomyces lanuginosus) to hydrolyze the <i>sn</i>-1 acyl chain of phosphatidylserine, ensuring regioselectivity.
  • Chemoenzymatic Purification: Combine solid-phase synthesis with immobilized lipases to remove 2-acyl isomers.
  • Quality Control: Validate regiopurity via <sup>13</sup>C NMR (C=O signals at δ 173–174 ppm for <i>sn</i>-1 vs. <i>sn</i>-2 positions) .

Advanced: What analytical techniques are critical for quantifying 1-stearoyl LysoPS in complex biological matrices?

Answer:

  • LC-ESI-MS/MS: Use a C8 column with mobile phase A (10 mM ammonium acetate) and B (acetonitrile:isopropanol 1:1). Monitor precursor ion <i>m/z</i> 524.3 [M-H]<sup>−</sup> and product ions <i>m/z</i> 283.2 (stearate) and 152.1 (glycerophosphate).
  • Internal Standards: Deuterated LysoPS (e.g., d35-18:0 LysoPS) improves quantification accuracy in plasma or tissue homogenates .

Basic: What are the key considerations for incorporating 1-stearoyl LysoPS into lipid bilayer models?

Answer:

  • Membrane Composition: Blend with phosphatidylcholine (e.g., DOPC) at 5–10 mol% to mimic physiological lysolipid levels.
  • Phase Behavior: Use differential scanning calorimetry (DSC) to assess thermotropic phase transitions. LysoPS reduces bilayer stability, increasing fluidity above 25°C.
  • Surface Charge: Account for the anionic serine headgroup’s impact on zeta potential in electrophoretic mobility assays .

Advanced: How can researchers validate the specificity of 1-stearoyl LysoPS in receptor-binding assays?

Answer:

  • Competitive Binding: Use radiolabeled [<sup>3</sup>H]-LysoPS and cold competitors (e.g., 18:1 LysoPS) to assess displacement.
  • Mutagenesis: Introduce point mutations (e.g., GPR174 extracellular loop residues) to identify critical binding domains.
  • Cross-Reactivity Screening: Test structurally related lysolipids (e.g., LysoPA, LysoPC) to confirm receptor selectivity .

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